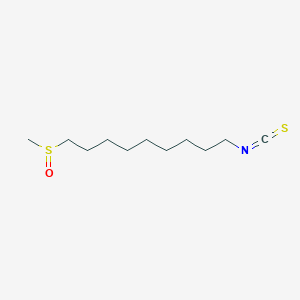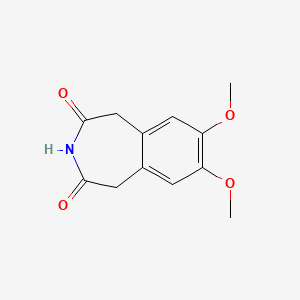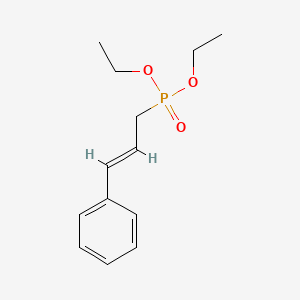
N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether is a derivative of the amino acid tyrosine. It is labeled with carbon-13 and nitrogen-15 isotopes, making it useful in various scientific research applications, particularly in the fields of chemistry and biology. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a tert-butyl ether group at the hydroxyl group of the tyrosine side chain. These protective groups are commonly used in peptide synthesis to prevent unwanted side reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether typically involves several steps:
Isotope Labeling: The starting material, L-tyrosine, is labeled with carbon-13 and nitrogen-15 isotopes. This can be achieved through microbial fermentation using isotopically labeled precursors.
Fmoc Protection: The amino group of the labeled L-tyrosine is protected with the fluorenylmethyloxycarbonyl (Fmoc) group. This is usually done by reacting the amino acid with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate.
Tert-Butyl Ether Protection: The hydroxyl group of the tyrosine side chain is protected by converting it to a tert-butyl ether. This can be achieved by reacting the Fmoc-protected tyrosine with tert-butyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Fermentation: Large-scale microbial fermentation using isotopically labeled precursors to produce labeled L-tyrosine.
Protection Steps: Sequential protection of the amino and hydroxyl groups using Fmoc chloride and tert-butyl bromide, respectively.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether can undergo various chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc and tert-butyl ether protective groups.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Oxidation and Reduction: Reactions involving the oxidation or reduction of the tyrosine side chain.
Common Reagents and Conditions
Deprotection: The Fmoc group can be removed using piperidine in dimethylformamide, while the tert-butyl ether group can be removed using trifluoroacetic acid.
Coupling: Peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products
Deprotected Tyrosine: Removal of protective groups yields the free amino acid.
Peptides: Coupling reactions result in the formation of peptides or longer polypeptide chains.
Oxidized or Reduced Tyrosine: Depending on the reaction conditions, the tyrosine side chain can be oxidized to form dopaquinone or reduced to form dihydroxyphenylalanine.
科学的研究の応用
N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether has several scientific research applications:
Peptide Synthesis: Used as a building block in the synthesis of isotopically labeled peptides for structural and functional studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The isotopic labels enhance the sensitivity and resolution of NMR studies, allowing detailed analysis of protein structures and dynamics.
Mass Spectrometry: Used in mass spectrometry-based proteomics to study protein modifications and interactions.
Biological Studies: Employed in studies of enzyme mechanisms, protein-ligand interactions, and metabolic pathways.
作用機序
The mechanism of action of N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether is primarily related to its use as a labeled amino acid in research. The isotopic labels allow researchers to track the compound and its derivatives in various biochemical processes. The Fmoc and tert-butyl protective groups facilitate the incorporation of the labeled tyrosine into peptides and proteins without unwanted side reactions.
類似化合物との比較
Similar Compounds
N-Fmoc-L-Tyrosine: Similar structure but without isotopic labeling.
N-Fmoc-(13C9,15N)-L-Phenylalanine: Another isotopically labeled amino acid with a similar protective group strategy.
N-Fmoc-(13C9,15N)-L-Serine O-Tertbutyl Ether: Similar compound with a different side chain.
Uniqueness
N-Fmoc-(13C9,15N)-L-Tyrosine O-Tertbutyl Ether is unique due to its specific isotopic labeling and protective groups, making it particularly useful for detailed structural and functional studies in biochemistry and molecular biology. The combination of carbon-13 and nitrogen-15 labels provides enhanced sensitivity and resolution in NMR and mass spectrometry analyses compared to non-labeled or singly labeled compounds.
特性
CAS番号 |
1217442-53-9 |
|---|---|
分子式 |
C₁₉¹³C₉H₂₉¹⁵NO₅ |
分子量 |
469.46 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[5-(4-Bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid](/img/structure/B1144974.png)
